molecular formula C14H17FN2O2S2 B2972953 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide CAS No. 946248-86-8

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide

Cat. No.: B2972953
CAS No.: 946248-86-8
M. Wt: 328.42
InChI Key: CSLJOZAWECVUSB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₇FN₂O₂S₂
Molecular Weight: 328.4 g/mol
Key Structural Features:

  • A dimethylamino group (-N(CH₃)₂) attached to a central ethyl chain.
  • A thiophen-3-yl substituent, providing aromatic sulfur-containing heterocyclic character.
  • A 3-fluorobenzenesulfonamide moiety, combining sulfonamide functionality with fluorine-enhanced electron-withdrawing properties.

Its structural complexity arises from the integration of a thiophene ring and fluorinated aromatic system, which may enhance binding specificity or metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S2/c1-17(2)14(11-6-7-20-10-11)9-16-21(18,19)13-5-3-4-12(15)8-13/h3-8,10,14,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLJOZAWECVUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide is C₁₈H₁₈F₂N₂O₂S₂, with a molecular weight of 396.47 g/mol. The compound's structural features are summarized in the following table:

Property Value
Molecular FormulaC₁₈H₁₈F₂N₂O₂S₂
Molecular Weight396.47 g/mol
Sulfonamide GroupPresent
Dimethylamino GroupPresent
Thiophene MoietyPresent

Biological Activity Overview

Despite its intriguing structure, specific biological activities for this compound have not been extensively documented in scientific literature. The following points summarize the current understanding of its biological activity:

  • Potential Interactions : Given its sulfonamide structure, it may interact with biological targets similarly to other known sulfonamides, which often exhibit antibacterial and anti-inflammatory properties.
  • Research Chemical : The compound is suggested to be a research chemical, indicating potential use in experimental settings to explore new avenues in drug development or material science.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds known for their biological activities:

Compound Name Structure Features Known Activities
SulfanilamideSimple sulfonamide groupAntibacterial properties
Benzothiazole SulfonamideSimilar benzothiazole structureAntimicrobial activity
4-AminobenzenesulfonamideBasic sulfonamide structureIntermediate in pharmaceuticals

Case Studies and Research Findings

Currently, there are no established case studies specifically focusing on the biological activity of this compound. The lack of detailed pharmacological studies limits the understanding of its therapeutic applications and mechanisms of action.

Comparison with Similar Compounds

N-(2-(Azepan-1-yl)-2-(Thiophen-3-yl)Ethyl)-2-Fluorobenzenesulfonamide

Molecular Formula : C₁₈H₂₃FN₂O₂S₂
Molecular Weight : 382.5 g/mol
Key Differences :

  • Replacement of the dimethylamino group with a bulkier azepan (7-membered saturated ring) substituent.
  • The fluorine atom is positioned at the 2- rather than 3- position on the benzene ring.

Implications :

  • Increased molecular weight (382.5 vs. 328.4 g/mol) due to the azepan group, which may reduce solubility in polar solvents.
  • Fluorine position (2- vs. 3-) may influence electronic effects on the sulfonamide group, modulating acidity or hydrogen-bonding capacity .

Quinoline-Based Sulfonamide Derivatives ()

Example Compound: SzR-105 (N-(3-(Dimethylamino)Propyl)-4-Hydroxyquinoline-2-Carboxamide Hydrochloride) Molecular Formula: C₁₅H₂₀ClN₃O₂ Molecular Weight: 309.79 g/mol

Key Differences :

  • Core structure: Quinoline (aromatic nitrogen heterocycle) vs. thiophene (sulfur heterocycle) in the target compound.
  • Substituents: A carboxamide-linked dimethylaminopropyl chain instead of a sulfonamide-linked ethyl group.

Implications :

  • The quinoline core may confer distinct π-π stacking interactions in biological systems compared to thiophene.
  • Lower molecular weight (309.79 vs.
  • The absence of a fluorine atom in SzR-105 may reduce electrophilic character, impacting target selectivity .

Sulfonylurea Herbicides ()

Example Compound : Metsulfuron Methyl Ester
Molecular Formula : C₁₄H₁₅N₅O₆S
Molecular Weight : 381.36 g/mol

Key Differences :

  • Core structure: Triazine ring linked to a sulfonylurea group vs. thiophene-linked sulfonamide.
  • Functional groups: Urea bridge and methoxy substituent vs. dimethylamino and fluorine.

Implications :

  • Sulfonylureas are designed as acetyl-CoA carboxylase inhibitors in plants, whereas the target compound’s sulfonamide group may target mammalian enzymes (e.g., carbonic anhydrase).
  • The triazine ring in sulfonylureas provides a planar structure for herbicide activity, contrasting with the 3D conformation of the target compound’s thiophene and ethylamine chain .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₄H₁₇FN₂O₂S₂ 328.4 3-Fluorobenzenesulfonamide, thiophene Medicinal chemistry, enzyme inhibition
Azepan Analog C₁₈H₂₃FN₂O₂S₂ 382.5 Azepan, 2-fluorobenzenesulfonamide Drug design (bulkier analogs)
SzR-105 C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, dimethylaminopropyl Neuropharmacology (kynurenine pathway modulation)
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea Herbicide

Critical Observations

  • Steric Considerations: The dimethylamino group offers moderate steric bulk, balancing solubility and target access, whereas azepan-substituted analogs may prioritize lipophilicity.
  • Heterocyclic Influence: Thiophene’s sulfur atom could engage in unique dipole interactions or coordinate metal ions, differing from quinoline’s nitrogen-based interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for introducing the thiophen-3-yl moiety into the sulfonamide backbone?

  • Methodological Answer : The thiophen-3-yl group can be introduced via nucleophilic substitution or coupling reactions. For example, coupling 3-thiophenemethylamine derivatives with activated sulfonyl chlorides (e.g., 3-fluorobenzenesulfonyl chloride) under anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is critical to optimize yields . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of dimethylamino (-N(CH3)2), thiophen-3-yl (δ 6.5–7.5 ppm for aromatic protons), and fluorophenyl groups (19F NMR for fluorine environment).
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion).
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize kinase or enzyme inhibition assays (e.g., fluorometric or colorimetric assays) due to structural similarities to sulfonamide-based inhibitors (e.g., dichlofluanid, a fungicide targeting sulfhydryl enzymes). Use positive controls (e.g., known sulfonamide inhibitors) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can contradictory data in target-binding affinity studies be systematically addressed?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or protein isoform differences. Conduct orthogonal assays (e.g., SPR for binding kinetics vs. cellular thermal shift assays for target engagement). Compare results across standardized buffers and validate using CRISPR-edited cell lines to isolate specific isoforms .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Mask the sulfonamide group with enzymatically cleavable protecting groups (e.g., tert-butyloxycarbonyl (t-Boc)) to enhance oral bioavailability .
  • Structural Modifications : Replace the dimethylamino group with morpholino or pyrrolidino moieties to reduce oxidative metabolism, as seen in analogs like N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide .

Q. How can structure-activity relationship (SAR) studies optimize selectivity for a target enzyme?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the thiophene ring (e.g., bromo, nitro groups) to probe steric and electronic effects.
  • Side-Chain Engineering : Replace the dimethylaminoethyl group with cyclic amines (e.g., piperazine) to alter binding pocket interactions.
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with computed binding energies .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies in cellular models?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply the Hill equation to assess cooperativity and validate with bootstrap resampling (≥1000 iterations) to estimate confidence intervals. Outlier removal should follow Grubbs’ test (α = 0.05) .

Q. How can researchers differentiate off-target effects in phenotypic assays?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) with cheminformatics tools (e.g., Connectivity Map) to identify off-target pathways. Validate using CRISPR knockouts of suspected secondary targets .

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